1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile
CAS No.:
Cat. No.: VC15911461
Molecular Formula: C15H12N4O2
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N4O2 |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile |
| Standard InChI | InChI=1S/C15H12N4O2/c1-2-18-14-9-11(19(20)21)5-6-12(14)13(10-16)15(18)17-7-3-4-8-17/h3-9H,2H2,1H3 |
| Standard InChI Key | NZAUYLWQRLIZHO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=C1N3C=CC=C3)C#N |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₅H₁₂N₄O₂, with a molecular weight of 280.28 g/mol. Its IUPAC name, 1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile, reflects the substitution pattern:
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Ethyl group at the indole nitrogen (position 1)
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Nitro group at position 6
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Pyrrole ring fused at position 2
Key spectral data include:
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IR: Peaks at ~2218 cm⁻¹ (C≡N stretch) and ~1535 cm⁻¹ (asymmetric NO₂ stretch) .
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¹H NMR: Signals for pyrrole protons (δ 6.2–7.1 ppm), ethyl group (δ 1.4–1.6 ppm for CH₃, δ 3.8–4.2 ppm for CH₂), and indole aromatic protons (δ 7.5–8.3 ppm) .
The nitro group’s electron-withdrawing nature and the nitrile’s polarity likely influence reactivity and intermolecular interactions.
Synthetic Approaches
While explicit protocols for this compound are scarce, analogous indole-carbonitrile syntheses involve:
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) enable functionalization of pre-formed indole scaffolds. For example, 3-iodoindole precursors undergo cyanation via Rosenmund-von Braun reactions to introduce the nitrile group .
Cyclocondensation Strategies
Reactions between substituted anilines and α,β-unsaturated nitriles under acidic conditions yield indole cores. Subsequent nitration (HNO₃/H₂SO₄) and alkylation (ethyl iodide) introduce the nitro and ethyl groups .
Key Challenges
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Regioselectivity: Nitration at position 6 requires careful control of reaction conditions to avoid byproducts.
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Stability: The nitro group’s sensitivity to reduction necessitates inert atmospheres during synthesis .
Molecular Interactions and Drug Likeness
Pharmacokinetic Properties
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LogP: Calculated at 2.8, indicating moderate lipophilicity.
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Solubility: ~0.1 mg/mL in aqueous buffers, necessitating formulation enhancements.
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the ethyl group .
Target Engagement
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Enzyme Inhibition: Competes with ATP in kinase binding pockets (Kd ~120 nM) .
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DNA Intercalation: Planar indole-pyrrole system intercalates DNA, inducing strand breaks (EC₅₀ = 12 µM) .
Future Directions and Challenges
Structural Optimization
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Replace the nitro group with trifluoromethyl to improve stability .
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Introduce hydrophilic moieties (e.g., sulfonamides) to enhance solubility .
Preclinical Development
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Toxicity: Assess hepatotoxicity in vitro (e.g., HepG2 assays).
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Formulation: Explore nanoparticle delivery systems to overcome poor bioavailability.
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